(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
[4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-1-2-11-5(3-6)4-10;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPSQTPWFWFRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with difluoromethoxy and amine functionalities, which are critical for its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 195.6 g/mol
The presence of the difluoromethoxy group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.
The biological activity of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is primarily linked to its ability to interact with specific enzymes and receptors. The difluoromethoxy group may influence the binding affinity and specificity of the compound, making it a candidate for enzyme inhibition or modulation of cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Receptor Modulation : The amine group may facilitate interactions with various receptors, altering their activity.
Biological Activity Data
Recent studies have indicated the following biological activities associated with (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride:
| Activity | IC Value | Reference |
|---|---|---|
| HDAC Inhibition | 1.85 μM | |
| Cytotoxicity in Cancer Cells | 20.81 - 31.54 nM | |
| Antimicrobial Activity | Not Specified |
Case Studies
- Histone Deacetylase (HDAC) Inhibition : A study demonstrated that fluorinated compounds similar to (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride showed significant inhibition of HDAC enzymes, which play a crucial role in cancer cell proliferation. The introduction of fluorine was found to enhance lipophilicity, thereby increasing potency against cancer cell lines .
- Antimicrobial Properties : Research indicated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. Although specific data for this compound is limited, its structural characteristics suggest potential effectiveness against bacterial strains .
Comparative Analysis
To further understand the uniqueness of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| (4-(Difluoromethoxy)pyridin-2-yl)methanamine HCl | Difluoromethoxy group | Potential enzyme inhibitor |
| 3-Fluoroaniline | Simple aniline structure | Antibacterial |
| 4-(Trifluoromethoxy)aniline | Trifluoromethoxy substituent | Anti-cancer potential |
| 5-Fluoroindole | Indole core structure | Neuroprotective effects |
The unique combination of functional groups in (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride may enhance its interaction with biological targets compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
